5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride
Description
Properties
IUPAC Name |
5-fluoro-4-(trifluoromethyl)azepan-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F4NO.ClH/c8-5-1-3-12-4-2-6(5,13)7(9,10)11;/h5,12-13H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHVLQHXJIKMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(C1F)(C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride typically involves the introduction of fluorine atoms into the azepane ring. One common method involves the reaction of a suitable azepane precursor with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepane oxides, while reduction can produce azepane alcohols or amines.
Scientific Research Applications
5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride is a synthetic compound with a unique molecular structure featuring a fluorine atom and a trifluoromethyl group attached to an azepan ring. It has a molecular formula of and a molar mass of approximately 237.62 g/mol. This compound is being explored for applications in medicinal chemistry and materials science due to its chemical properties and biological activities.
Potential Applications
This compound exhibits biological activity, especially in pharmacological contexts. Its structural features suggest it can interact with biological targets like receptors and enzymes involved in metabolic pathways. Preliminary studies suggest it might have antimicrobial properties, making it a candidate for pharmaceutical agent development.
Reported applications include:
- Medicinal chemistry
- Drug development
Interaction studies have focused on its binding affinities with various biological receptors and enzymes. Initial findings suggest the trifluoromethyl group may enhance lipophilicity, affecting membrane permeability and receptor interactions. Further studies are needed to fully understand its pharmacodynamic and pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing binding affinity and specificity. The compound may also modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Azepane vs. Piperidine Derivatives
- 5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride utilizes a seven-membered azepane ring, which offers conformational flexibility compared to six-membered piperidine analogs. This flexibility may influence binding affinity to biological targets, such as enzymes or receptors .
Spiro and Diazaspiro Systems
- Reference Example 107 (EP 4374877 A2): Features a diazaspiro[3.5]nonane core with multiple trifluoromethyl groups and a difluorophenyl moiety. Spiro systems restrict conformational mobility, which can improve target selectivity but reduce solubility .
Substituent Effects
Trifluoromethyl (CF₃) vs. Fluorine (F)
- The trifluoromethyl group in the target compound increases electronegativity and lipophilicity compared to mono-fluorinated analogs (e.g., 5-fluoroazepan-4-ol hydrochloride, CAS 1823331-71-0). This enhances membrane permeability and resistance to oxidative metabolism .
- Compound: A cyclobutane derivative with methylamino and trifluoromethyl groups (m/z 411 [M+H]⁺) highlights the CF₃ group’s role in improving LCMS detectability due to its high mass defect .
Hydroxyl and Ester Functional Groups
- The hydroxyl group in the target compound may facilitate hydrogen bonding with biological targets, while ester-containing analogs (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) exhibit faster hydrolysis rates in vivo, reducing half-life .
Pharmacokinetic and Physicochemical Properties
Research Implications and Limitations
- Advantages of Target Compound: The combination of CF₃ and F substituents may synergistically enhance bioavailability and target engagement compared to non-fluorinated analogs.
- Challenges: Limited solubility of spiro systems (e.g., Reference Example 107) underscores the need for salt forms (e.g., HCl) to improve pharmacokinetics .
- Data Gaps: Direct pharmacological data for this compound are absent in the provided evidence; comparisons rely on structural extrapolation.
Biological Activity
5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride is a compound that has gained attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C8H9F4ClN
- CAS Number : 1823245-41-5
The presence of fluorine atoms significantly influences the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
This compound is hypothesized to interact with various biological targets, primarily through enzyme inhibition. Notably, it may act as an inhibitor of liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. This inhibition can potentially lead to altered metabolic pathways and impact physiological responses to alcohol consumption.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound exhibits significant inhibitory effects on cell proliferation, particularly in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism involves inducing apoptosis, as evidenced by increased levels of p53 expression and activation of caspase-3 .
Case Studies
- Cytotoxicity Assays : In a study assessing the cytotoxic effects of various azepane derivatives, this compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound in drug development for cancer treatment .
- Mechanistic Studies : Further investigations into its mechanism revealed that the compound might disrupt cellular signaling pathways associated with survival and proliferation in cancer cells. Flow cytometry analyses confirmed that treated cells underwent apoptosis in a dose-dependent manner .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 10.38 | Apoptosis induction |
| Anticancer | MEL-8 | 12.1 | Apoptosis induction |
| Antimicrobial | Various | TBD | Potential broad-spectrum |
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride, and how can reaction conditions be optimized?
Answer:
Synthesis of azepane derivatives often involves cyclization or functional group modifications. For example, acid hydrolysis under controlled conditions (e.g., concentrated HCl at ~72°C for 4 hours) has been used for analogous compounds to achieve ring closure or deprotection . Solvent selection (e.g., THF) and stoichiometric ratios of reagents (e.g., 1.1 equiv. acylating agents) are critical for optimizing yield and minimizing side reactions. Reaction monitoring via TLC or HPLC is advised to track intermediate formation .
Basic: Which analytical techniques are most robust for verifying the purity and structural integrity of this compound?
Answer:
High-Performance Liquid Chromatography (HPLC) with comparison to authentic standards is a gold standard for purity assessment (>95% by area normalization) . Complementary techniques include:
- Melting Point Analysis : Compare observed values (e.g., 89–93°C for structurally related piperidinols) to literature data to confirm crystallinity .
- Mass Spectrometry : High-resolution MS (e.g., observed m/z 205.9369) validates molecular weight and fragmentation patterns .
- NMR Spectroscopy : Fluorine-19 NMR can resolve trifluoromethyl and fluoro substituents, while 1H/13C NMR confirms azepane ring conformation.
Advanced: How can researchers investigate the compound’s stability under varying environmental or experimental conditions?
Answer:
Stability studies should simulate relevant conditions (e.g., pH, temperature, light exposure). For example:
- Surface Reactivity : Use microspectroscopic imaging (e.g., FTIR, XPS) to analyze adsorption/desorption kinetics on model indoor surfaces, as demonstrated in interfacial chemistry studies .
- Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds under controlled heating.
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 1–3 months, monitoring degradation via HPLC-MS .
Advanced: What computational approaches are suitable for predicting the compound’s reactivity in novel reaction systems?
Answer:
- Density Functional Theory (DFT) : Model transition states for fluorinated azepane ring opening/closing reactions to predict regioselectivity.
- Molecular Dynamics (MD) Simulations : Study solvation effects in polar aprotic solvents (e.g., THF) to optimize reaction media .
- Docking Studies : If bioactive, simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies.
Advanced: How should researchers resolve contradictions in published data on the compound’s physicochemical properties?
Answer:
- Systematic Literature Review : Apply search filters (e.g., excluding non-peer-reviewed studies, non-English texts) as outlined in EPA strategies for chemical data curation .
- Meta-Analysis : Compare datasets using standardized metrics (e.g., logP, pKa) and identify outliers via statistical tools (e.g., Grubbs’ test).
- Experimental Replication : Reproduce key studies under controlled conditions (e.g., identical solvent systems, purity thresholds >95% ).
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods, especially during acid hydrolysis steps involving concentrated HCl .
- First-Aid Measures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure, as recommended for structurally similar halogenated phenols .
- Waste Disposal : Neutralize acidic byproducts before disposal in compliance with EPA guidelines for fluorinated organics .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological or catalytic systems?
Answer:
- Isotopic Labeling : Introduce 18F or 13C isotopes to track metabolic or catalytic pathways via PET imaging or NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to identify rate-determining steps.
- Inhibitor Studies : Use competitive inhibitors in enzyme assays to map binding sites and validate hypothesized mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
